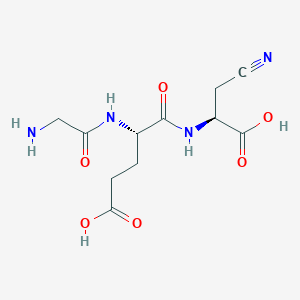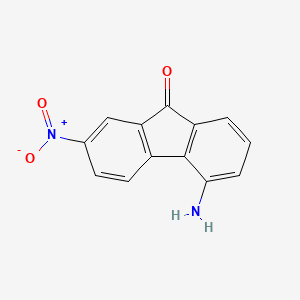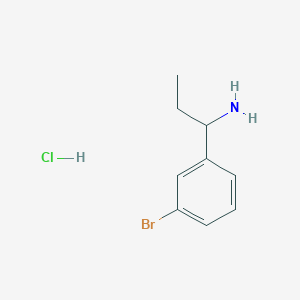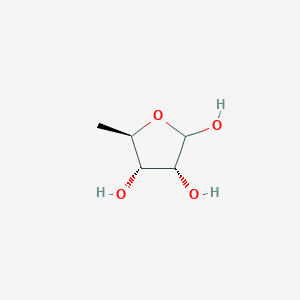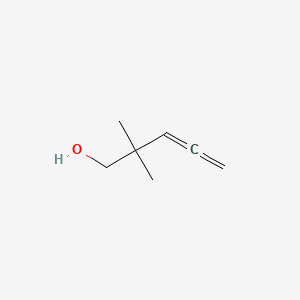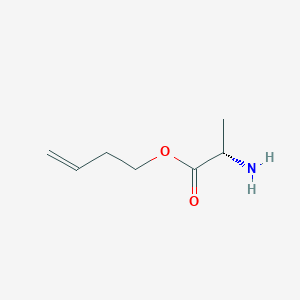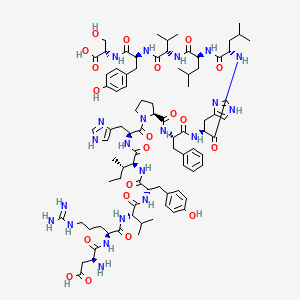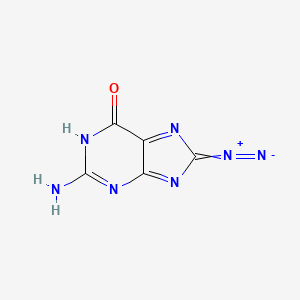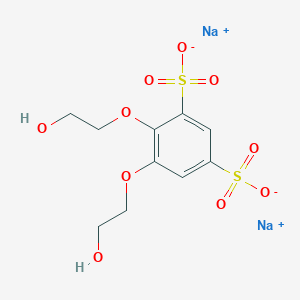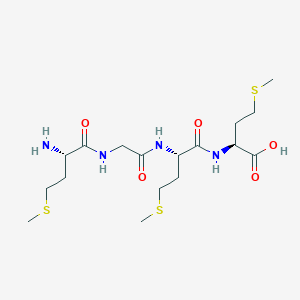
l-Methionylglycyl-l-methionyl-l-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Methionylglycyl-l-methionyl-l-methionine is a tripeptide composed of three methionine residues and one glycine residue Methionine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis and metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of l-Methionylglycyl-l-methionyl-l-methionine typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of methionine and its derivatives, including this compound, can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be metabolically engineered to enhance methionine production by overexpressing key enzymes and optimizing fermentation conditions .
Análisis De Reacciones Químicas
Types of Reactions
l-Methionylglycyl-l-methionyl-l-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of oxidized methionine residues back to methionine.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used under appropriate pH and temperature conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of methionine from its oxidized forms.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
l-Methionylglycyl-l-methionyl-l-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Potential therapeutic applications due to the essential nature of methionine in human health.
Industry: Utilized in the production of nutritional supplements and animal feed.
Mecanismo De Acción
The mechanism of action of l-Methionylglycyl-l-methionyl-l-methionine involves its incorporation into proteins and peptides during synthesis. Methionine residues play a crucial role in initiating protein synthesis and can act as methyl donors in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in protein synthesis and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Methionylglycine: A dipeptide consisting of methionine and glycine.
Methionyl-methionine: A dipeptide composed of two methionine residues.
Alanyl-proline: A dipeptide consisting of alanine and proline.
Uniqueness
l-Methionylglycyl-l-methionyl-l-methionine is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties and potential applications compared to other similar compounds. Its multiple methionine residues may enhance its role in protein synthesis and metabolic processes.
Propiedades
Fórmula molecular |
C17H32N4O5S3 |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S3/c1-27-7-4-11(18)15(23)19-10-14(22)20-12(5-8-28-2)16(24)21-13(17(25)26)6-9-29-3/h11-13H,4-10,18H2,1-3H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26)/t11-,12-,13-/m0/s1 |
Clave InChI |
BOCWTHDHJPOLAY-AVGNSLFASA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
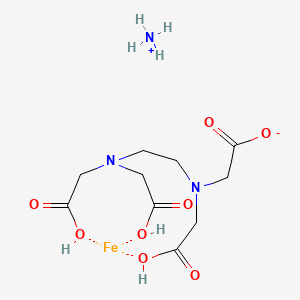

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
